An In-Depth Technical Guide to N-tert-butyl-4-methyl-1,3-thiazol-2-amine (CAS 82721-91-3)
An In-Depth Technical Guide to N-tert-butyl-4-methyl-1,3-thiazol-2-amine (CAS 82721-91-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyl-4-methyl-1,3-thiazol-2-amine is a substituted aminothiazole derivative with potential applications in medicinal chemistry and drug discovery. The thiazole scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of N-tert-butyl-4-methyl-1,3-thiazol-2-amine, including its chemical and physical properties, a proposed synthesis pathway, detailed characterization methodologies, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds. Due to the limited availability of published data specific to this compound, this guide leverages established principles of thiazole chemistry and extrapolates from closely related analogues to provide a foundational understanding for researchers.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile biological activity stems from its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the thiazole ring and the exocyclic amine significantly influences the pharmacological profile of these derivatives. The title compound, N-tert-butyl-4-methyl-1,3-thiazol-2-amine, features a tert-butyl group at the 2-amino position and a methyl group at the 4-position of the thiazole ring. These substitutions are expected to modulate its lipophilicity, steric profile, and metabolic stability, thereby influencing its biological activity.
Physicochemical Properties
A comprehensive table of the predicted and known physicochemical properties of N-tert-butyl-4-methyl-1,3-thiazol-2-amine and a closely related analog, 4-tert-butyl-1,3-thiazol-2-amine, is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.
| Property | Value (N-tert-butyl-4-methyl-1,3-thiazol-2-amine) | Value (4-tert-butyl-1,3-thiazol-2-amine) | Reference |
| CAS Number | 82721-91-3 | 74370-93-7 | N/A |
| Molecular Formula | C₈H₁₄N₂S | C₇H₁₂N₂S | [3] |
| Molecular Weight | 170.27 g/mol | 156.25 g/mol | [3] |
| IUPAC Name | N-tert-butyl-4-methyl-1,3-thiazol-2-amine | 4-tert-butyl-1,3-thiazol-2-amine | N/A |
| Appearance | Predicted: Solid | Solid | [4] |
| Melting Point | Not available | 98-99 °C | N/A |
| Boiling Point | Not available | Not available | N/A |
| Solubility | Predicted: Soluble in organic solvents | Not available | [5] |
| pKa | Not available | Not available | N/A |
Synthesis and Characterization
Proposed Synthesis Workflow
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. In this case, 1-chloropropan-2-one would serve as the α-haloketone and N-tert-butylthiourea as the thiourea component.
Caption: Proposed synthesis of N-tert-butyl-4-methyl-1,3-thiazol-2-amine.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of N-tert-butylthiourea (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 1-chloropropan-2-one (1.05 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-tert-butyl-4-methyl-1,3-thiazol-2-amine.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of similar structures.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group on the thiazole ring (around 2.2-2.4 ppm), a singlet for the tert-butyl protons (around 1.4-1.6 ppm), a singlet for the proton at the 5-position of the thiazole ring (around 6.5-6.7 ppm), and a broad singlet for the N-H proton (variable, depending on solvent and concentration).[7]
-
¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the thiazole ring. The C2 carbon of the thiazole ring, attached to the nitrogen atoms, is expected to appear significantly downfield (around 160-170 ppm).[8][9]
3.3.2. Mass Spectrometry (MS)
The mass spectrum, likely obtained using a soft ionization technique like Electrospray Ionization (ESI), would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 171.09. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the thiazole ring.[3][10]
3.3.3. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by N-H stretching vibrations in the range of 3200-3400 cm⁻¹, C-H stretching of the methyl and tert-butyl groups around 2850-3000 cm⁻¹, and C=N and C=C stretching vibrations of the thiazole ring in the 1500-1650 cm⁻¹ region. A C-N stretching band would also be expected around 1200-1300 cm⁻¹.[11][12][13]
Potential Pharmacological Applications and Mechanism of Action
While no specific biological activity has been reported for N-tert-butyl-4-methyl-1,3-thiazol-2-amine, the broader class of substituted 2-aminothiazoles has been extensively investigated for various therapeutic applications.
Inferred Biological Activities
-
Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[14][15] The presence of the lipophilic tert-butyl group in the target molecule may enhance its ability to penetrate microbial cell membranes.
-
Anticancer Activity: Several N,4-disubstituted-1,3-thiazol-2-amines have been reported as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
Ion Channel Modulation: A structurally related compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, has been identified as a selective antagonist of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[16] This suggests that N-tert-butyl-4-methyl-1,3-thiazol-2-amine could also interact with ion channels.
Postulated Mechanism of Action
The mechanism of action would depend on the specific biological target. If acting as an antimicrobial agent, it could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. As an anticancer agent, it might inhibit key signaling pathways or, as seen with similar compounds, interfere with microtubule dynamics. If it modulates ion channels, it would likely bind to a specific site on the channel protein, either blocking the channel pore or allosterically modifying its function.
Caption: Postulated Biological Targets and Effects.
Safety and Handling
Based on the safety data for structurally similar compounds like tert-butylamine and other aminothiazole derivatives, N-tert-butyl-4-methyl-1,3-thiazol-2-amine should be handled with care in a laboratory setting.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, seek medical attention.
Conclusion
N-tert-butyl-4-methyl-1,3-thiazol-2-amine represents an interesting, yet understudied, member of the pharmacologically significant 2-aminothiazole family. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining its physicochemical properties, a plausible synthetic route, and predicted characterization data. The exploration of its potential biological activities, based on the established pharmacology of related compounds, suggests that it may hold promise as a lead compound for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the synthesis, characterization, and biological profile of this molecule.
References
- Fisher Scientific. (2009, April 22).
- Cole-Parmer. (2006, March 22).
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine.
- Vignan's Foundation for Science, Technology & Research. (2017, June 15). Ab initio and DFT studies on structure, vibrational spectra of 4-tert-butyl-1,3-thiazol-2-amine (BTA).
- Enamine. (n.d.).
- Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS.
- Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.
- Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
- University of California, Los Angeles. (n.d.). IR: amines.
- Sun, M., et al. (n.d.).
- Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of.
- Chemguides. (2020, June 24).
- ResearchGate. (n.d.).
- NIST. (n.d.). N-tert-Butylmethylamine.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14).
- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.).
- ChemicalBook. (n.d.). N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 13C NMR spectrum.
- NIST. (n.d.). Thiazole, 2-butyl-4-methyl-.
- ElectronicsAndBooks. (n.d.). A General, Stereospecific Synthetic Route to A2-Thiazolines.
- MDPI. (2021, August 25).
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
- CymitQuimica. (n.d.). CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- RSC Publishing. (2025, July 28).
- Thermo Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%.
- Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
- MDPI. (2022, June 17).
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl).
- Pharmaffiliates. (n.d.). 5-Tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine.
- NIST. (n.d.). 2-Thiazolamine, 4-methyl-.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-tert-Butyl-1,3-thiazol-2-amine | C7H12N2S | CID 2734202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 10. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 11. ir.vignanits.ac.in [ir.vignanits.ac.in]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chemrevlett.com [chemrevlett.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. lobachemie.com [lobachemie.com]
